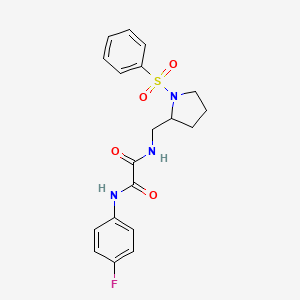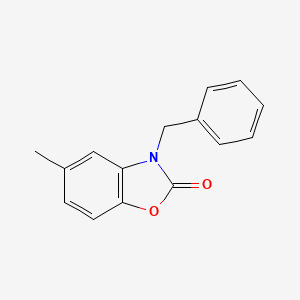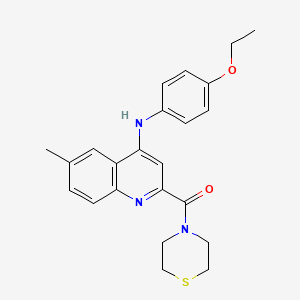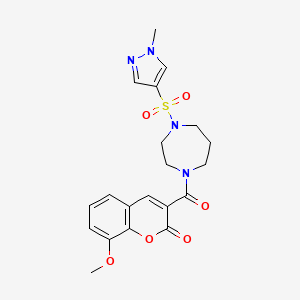
N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, a fluorophenyl group, and a phenylsulfonyl group. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The fluorophenyl group consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom attached, and the phenylsulfonyl group consists of a phenyl ring with a sulfonyl group (-SO2-) attached.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the pyrrolidine ring could undergo reactions typical of secondary amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
One study explored the metabolism of LY654322, a compound with a structure that includes a 1-(4-fluorophenyl)-1-methyl-2-oxo-2-pyrrolidinyl substructure similar to the one in your query. The study detailed the metabolic pathways and the identification of a unique diimidazopyridine metabolite, highlighting the complex metabolic transformations such compounds can undergo in biological systems (Borel et al., 2011).
Neuropharmacology
Research into the role of orexin-1 receptor mechanisms in compulsive food consumption used compounds with structural elements similar to your query. This study suggests that selective antagonism at orexin-1 receptors could represent a new pharmacological treatment for binge eating and other disorders with a compulsive component (Piccoli et al., 2012).
Photochemistry and Material Science
Another study focused on the photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators, including compounds with (4-fluorophenyl)sulfonyl moieties. The research aimed to understand the reaction mechanisms and photoacid generation pathways in the deep UV region, relevant to material science and photolithography applications (Ortica et al., 2001).
Molecular Design and Drug Discovery
Another area of research involved the discovery and development of selective inhibitors for the Met kinase superfamily. The study describes the optimization process for achieving high enzyme potency and selectivity, highlighting the importance of specific structural features in drug design (Schroeder et al., 2009).
Ionic Liquids and Electrochemistry
A study on N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts explored their properties as ionic liquids and solid electrolytes. This research is relevant to the development of new materials for energy storage and conversion applications (Forsyth et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c20-14-8-10-15(11-9-14)22-19(25)18(24)21-13-16-5-4-12-23(16)28(26,27)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYVDKZFJIEVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(benzo[d]isoxazol-3-yl)-N-(2-methoxybenzyl)methanesulfonamide](/img/structure/B2813509.png)

![2-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2813514.png)
![N-(cyanomethyl)-2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2813516.png)


![N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813522.png)
![1-Phenyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2813524.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2813527.png)
![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2813528.png)
